4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 2-methoxybenzoate
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Overview
Description
4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 2-METHOXYBENZOATE is a complex organic compound with a unique structure that includes a benzothiophene moiety and a methoxybenzoate group
Preparation Methods
The synthesis of 4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 2-METHOXYBENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 2-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and methoxybenzoates. What sets 4-METHYL-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 2-METHOXYBENZOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H18O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C24H18O4S/c1-15-11-12-19(28-24(26)17-7-3-5-9-20(17)27-2)16(13-15)14-22-23(25)18-8-4-6-10-21(18)29-22/h3-14H,1-2H3/b22-14- |
InChI Key |
ALYYNELROQSOMW-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2OC)/C=C\3/C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2OC)C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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